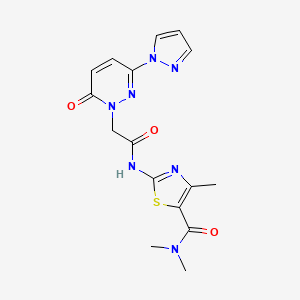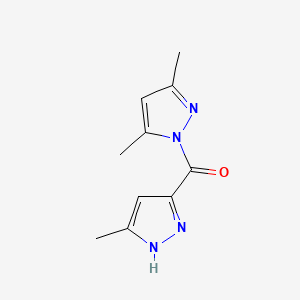![molecular formula C14H11F2N3O4S2 B2709929 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034374-13-3](/img/structure/B2709929.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide is an intricate organic molecule characterized by its heterocyclic structure and multiple functional groups. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of thieno[3,2-d]pyrimidinyl and benzenesulfonamide moieties suggests it may exhibit unique biochemical and pharmacological properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target enzymes or proteins essential for fungal growth and survival.
Mode of Action
Given its potential fungicidal activity , it may interact with its targets to inhibit essential biological processes in fungi, leading to their death or growth inhibition.
Biochemical Pathways
As a potential fungicide , it likely disrupts pathways critical for fungal survival, growth, or reproduction.
Result of Action
Given its potential fungicidal activity , it may lead to the death or growth inhibition of fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from readily available starting materials. A general synthetic route might involve:
Formation of the Thieno[3,2-d]pyrimidinone Core
Reagents and Conditions: : Condensation of 2-amino-thiophene-3-carboxylic acid with urea in the presence of polyphosphoric acid (PPA) at elevated temperatures (150-200°C).
Outcome: : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.
Alkylation of Thieno[3,2-d]pyrimidinone
Reagents and Conditions: : Reaction of the thieno[3,2-d]pyrimidin-4(3H)-one with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine in an aprotic solvent such as acetonitrile.
Outcome: : Formation of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl) intermediate.
Sulfonamide Formation
Reagents and Conditions: : Reaction of the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like pyridine at room temperature.
Outcome: : Formation of the final compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and purification methods is essential. Continuous flow reactors might be employed to enhance the efficiency and yield while reducing waste.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : The presence of the thieno[3,2-d]pyrimidine core may allow for oxidation reactions, potentially leading to ring-opening or modifications at the sulfur atom.
Reduction: : The compound can be reduced under mild conditions, particularly affecting the sulfonamide group.
Substitution: : The difluorobenzene moiety can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Reagents like sodium methoxide (NaOMe) or sodium hydroxide (NaOH).
Major Products
Oxidation: : Oxidized derivatives of the thieno[3,2-d]pyrimidine core.
Reduction: : Reduced sulfonamide derivatives.
Substitution: : Various substituted derivatives at the difluorobenzene ring.
Aplicaciones Científicas De Investigación
This compound finds application in several research areas:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Potential use as a biological probe due to its ability to interact with biomolecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-benzamides
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-sulfonamides
Difluorobenzenesulfonamides
Comparison
Structural Similarity: : All compounds share the thieno[3,2-d]pyrimidine core.
Functional Groups: : The presence of different functional groups like sulfonamide, amide, or halogenated benzene affects their reactivity and biological activity.
Uniqueness: : The unique combination of the thieno[3,2-d]pyrimidine core with the difluorobenzenesulfonamide moiety in the target compound may confer distinct chemical and biological properties not observed in similar compounds.
Conclusion
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide: stands out as a compound of significant interest due to its unique structure and versatile applications across various fields. From its intricate preparation methods to its diverse chemical reactions and promising research applications, it holds potential for future scientific discoveries and innovations.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O4S2/c15-8-2-1-3-9(16)12(8)25(22,23)17-5-6-19-13(20)11-10(4-7-24-11)18-14(19)21/h1-4,7,17H,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLXXNOUEYJZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)
![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2709848.png)


![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2709851.png)
![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2709852.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)






